(1R,4aR,4bS,6aS,9R,10R,10aS)-1-(carboxymethyl)-2-(2-carboxypropan-2-yl)-10-hydroxy-1,4a,4b,9,10-pentamethyl-3,4,5,6,7,8,9,10a,12,12a-decahydro-2H-chrysene-6a-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1R,4aR,4bS,6aS,9R,10R,10aS)-1-(carboxymethyl)-2-(2-carboxypropan-2-yl)-10-hydroxy-1,4a,4b,9,10-pentamethyl-3,4,5,6,7,8,9,10a,12,12a-decahydro-2H-chrysene-6a-carboxylic acid is a complex organic molecule with a unique structure. This compound belongs to the class of chrysene derivatives, which are polycyclic aromatic hydrocarbons. The presence of multiple functional groups, including carboxylic acids, hydroxyl, and methyl groups, makes this compound highly versatile in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4aR,4bS,6aS,9R,10R,10aS)-1-(carboxymethyl)-2-(2-carboxypropan-2-yl)-10-hydroxy-1,4a,4b,9,10-pentamethyl-3,4,5,6,7,8,9,10a,12,12a-decahydro-2H-chrysene-6a-carboxylic acid typically involves multi-step organic synthesis. The process begins with the formation of the chrysene core, followed by the introduction of various functional groups through a series of reactions such as Friedel-Crafts acylation, reduction, and esterification. The final steps often involve selective oxidation and hydrolysis to achieve the desired carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid groups can produce primary alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites of proteins, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Chrysene: A simpler polycyclic aromatic hydrocarbon without the additional functional groups.
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.
Phenanthrene: A related compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of (1R,4aR,4bS,6aS,9R,10R,10aS)-1-(carboxymethyl)-2-(2-carboxypropan-2-yl)-10-hydroxy-1,4a,4b,9,10-pentamethyl-3,4,5,6,7,8,9,10a,12,12a-decahydro-2H-chrysene-6a-carboxylic acid lies in its combination of multiple functional groups and its specific stereochemistry. These features confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C30H46O7 |
---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
(1R,4aR,4bS,6aS,9R,10R,10aS)-1-(carboxymethyl)-2-(2-carboxypropan-2-yl)-10-hydroxy-1,4a,4b,9,10-pentamethyl-3,4,5,6,7,8,9,10a,12,12a-decahydro-2H-chrysene-6a-carboxylic acid |
InChI |
InChI=1S/C30H46O7/c1-17-10-13-30(24(35)36)15-14-27(5)18(22(30)29(17,7)37)8-9-20-26(4,16-21(31)32)19(11-12-28(20,27)6)25(2,3)23(33)34/h8,17,19-20,22,37H,9-16H2,1-7H3,(H,31,32)(H,33,34)(H,35,36)/t17-,19?,20?,22-,26+,27-,28-,29-,30+/m1/s1 |
InChI Key |
BGDQNRGNCKACFK-QSCFBMDYSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC([C@]4(C)CC(=O)O)C(C)(C)C(=O)O)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC(C4(C)CC(=O)O)C(C)(C)C(=O)O)C)C2C1(C)O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.